4-(3-Phenylphenyl)aniline
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a carefully orchestrated arrangement of aromatic rings that creates a distinctive three-dimensional structure with specific electronic and steric properties. The compound's molecular formula of Carbon eighteen Hydrogen fifteen Nitrogen establishes its fundamental composition, while its molecular weight of 245.32 grams per mole provides essential quantitative information for chemical calculations and analytical procedures. The structural framework consists of three phenyl rings arranged in a specific geometric configuration that determines both the compound's chemical behavior and its physical properties.
The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for this compound, reflecting the complexity of naming polyphenyl-substituted aromatic amines. The primary International Union of Pure and Applied Chemistry name, [1,1':3',1''-Terphenyl]-4-amine, systematically describes the compound's structure by indicating the presence of a terphenyl system with an amine functional group positioned at the 4-position. Alternative nomenclature includes this compound, which emphasizes the aniline core structure with a 3-phenylphenyl substituent, and meta-terphenyl-4-amine, which highlights the meta substitution pattern within the terphenyl framework.
| Structural Parameter | Specification | Reference Standard |
|---|---|---|
| Molecular Formula | Carbon eighteen Hydrogen fifteen Nitrogen | International Union of Pure and Applied Chemistry |
| Molecular Weight | 245.32 grams per mole | Chemical Abstracts Service Registry |
| Chemical Abstracts Service Number | 5728-67-6 | Chemical Abstracts Service Database |
| Primary International Union of Pure and Applied Chemistry Name | [1,1':3',1''-Terphenyl]-4-amine | International Union of Pure and Applied Chemistry Guidelines |
| Alternative Systematic Name | This compound | Chemical Literature Conventions |
The structural characterization of this compound reveals specific geometric arrangements that influence its chemical properties and potential interactions with other molecules. The meta substitution pattern in the central phenyl ring creates a distinctive angular arrangement that differs significantly from para-substituted analogs, affecting both the compound's electronic distribution and its three-dimensional shape. This geometric arrangement has important implications for the compound's behavior in various chemical environments and its potential applications in materials science and pharmaceutical research.
The compound's aromatic system exhibits extended conjugation throughout the three phenyl rings, creating a delocalized electron system that contributes to its stability and influences its optical properties. The amine functional group at the terminal position provides a reactive site for further chemical modifications while maintaining the compound's fundamental aromatic character. This combination of extended aromatic conjugation and reactive amine functionality makes this compound particularly valuable for synthetic applications where both aromatic stability and chemical reactivity are required.
Discovery Timeline and Key Milestones in Aromatic Amine Research
The developmental history of this compound is intimately connected with the broader evolution of aromatic amine chemistry, which began with the landmark discovery of aniline itself in 1826 by Otto Unverdorben through destructive distillation of indigo. This foundational discovery established the chemical principles that would later guide the development of more complex aromatic amine compounds, including the sophisticated polyphenyl-substituted structures exemplified by this compound. The progression from simple aniline to complex terphenylamine derivatives represents a systematic exploration of how aromatic ring systems can be combined to create molecules with enhanced properties and expanded functionality.
The historical development of aromatic amine chemistry underwent significant acceleration during the mid-nineteenth century, when researchers began systematically investigating the chemical behavior of aromatic compounds and their potential for creating synthetic dyes and other commercial products. The term "aniline dye" emerged during this period and became widely used as a synonym for "synthetic dye," reflecting the central role that aniline and its derivatives played in the development of the synthetic dye industry. This historical context provides important background for understanding how compounds like this compound evolved from fundamental research into aromatic amine chemistry.
The specific timeline for meta-terphenyl compounds, which form the structural foundation for this compound, can be traced to 1866 when Pierre Eugène Marcellin Berthelot completed the earliest known synthesis of meta-terphenyl by heating benzene to high temperatures. This pioneering work established the basic synthetic principles for creating polyphenyl aromatic systems, though the resulting products were initially obtained as complex mixtures that required sophisticated separation techniques. The isolation of pure meta-terphenyl was achieved in 1874 by Gustav Schultz, who developed innovative separation methods based on differences in melting and boiling points between meta and para isomers.
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1826 | Discovery of Aniline | Otto Unverdorben | Foundation of aromatic amine chemistry |
| 1866 | First Meta-terphenyl Synthesis | Pierre Eugène Marcellin Berthelot | Establishment of polyphenyl synthesis principles |
| 1874 | Meta-terphenyl Isolation | Gustav Schultz | Development of isomer separation techniques |
| 1930s | Ligand Applications | Research Community | Recognition of terphenyl reactivity potential |
The progression toward amino-substituted terphenyl compounds gained momentum during the twentieth century as researchers recognized the potential value of combining the structural features of terphenyl systems with the chemical reactivity of amine functional groups. By the 1930s, scientific focus had shifted toward experimenting with the reactivity of meta-terphenyl compounds and investigating their potential applications as ligands in coordination chemistry. This research direction established the conceptual framework that would eventually lead to the development of sophisticated amino-substituted terphenyl compounds like this compound.
The synthetic accessibility of this compound and related compounds has been significantly enhanced by advances in aromatic substitution chemistry and coupling reactions developed throughout the twentieth and twenty-first centuries. These methodological improvements have made it possible to prepare complex polyphenyl-substituted anilines with high efficiency and selectivity, enabling systematic investigation of their properties and potential applications. The availability of reliable synthetic methods has been crucial for establishing this compound as a well-characterized compound with defined chemical properties and established preparation procedures.
Position Within the Terphenylamine Chemical Family
This compound occupies a distinctive position within the terphenylamine chemical family, representing a specific structural arrangement that combines the characteristic features of both aniline derivatives and meta-terphenyl systems. The compound's classification within this family is determined by its unique substitution pattern, which places an amine functional group at the terminal position of a meta-terphenyl framework. This structural arrangement distinguishes this compound from other members of the terphenylamine family and gives it specific chemical properties that reflect both its aromatic character and its amine functionality.
The terphenylamine family encompasses a diverse collection of compounds that share the common feature of containing both terphenyl structural elements and amine functional groups, though these components can be arranged in various configurations. Within this family, this compound represents the meta-substituted subclass, which exhibits different geometric and electronic properties compared to para-substituted analogs such as 4-Amino-p-terphenyl. The meta substitution pattern creates a distinctive angular arrangement of the aromatic rings that influences both the compound's molecular shape and its potential interactions with other chemical species.
Comparative analysis within the terphenylamine family reveals that this compound shares structural similarities with several related compounds while maintaining its own unique characteristics. The compound 4-Amino-p-terphenyl, with Chemical Abstracts Service number 7293-45-0 and molecular formula Carbon eighteen Hydrogen fifteen Nitrogen, represents the para-substituted analog that exhibits linear aromatic ring arrangement. In contrast, the meta substitution pattern in this compound creates a bent molecular geometry that affects its packing properties and potential applications in materials science.
| Compound Name | Chemical Abstracts Service Number | Substitution Pattern | Molecular Geometry |
|---|---|---|---|
| This compound | 5728-67-6 | Meta-substituted | Angular arrangement |
| 4-Amino-p-terphenyl | 7293-45-0 | Para-substituted | Linear arrangement |
| 4,4″-Diamino-p-terphenyl | 3365-85-3 | Para-disubstituted | Extended linear |
The chemical behavior of this compound within the terphenylamine family reflects the influence of its specific structural features on its reactivity and stability. The meta substitution pattern affects the electronic distribution throughout the aromatic system, influencing both the compound's basicity and its susceptibility to various chemical transformations. These electronic effects distinguish this compound from its para-substituted counterparts and contribute to its unique position within the terphenylamine family classification system.
The synthetic accessibility and chemical versatility of this compound have made it an important representative compound for investigating the general properties of meta-substituted terphenylamines. Research into this compound has provided valuable insights into the relationship between molecular structure and chemical behavior within the terphenylamine family, contributing to a broader understanding of how substitution patterns influence the properties of polyphenyl-substituted aromatic amines. This knowledge has proven valuable for designing new compounds with specific desired properties and for optimizing synthetic strategies for preparing related terphenylamine derivatives.
Properties
IUPAC Name |
4-(3-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUPSUZCKMTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325423 | |
| Record name | 4-(3-phenylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-67-6 | |
| Record name | m-Terphenyl-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 506439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC506439 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-phenylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-(3-Phenylphenyl)aniline can be synthesized through electrophilic substitution reactions. One common method involves reacting 4-aminophenyl ether with biphenyl halide in the presence of a base to produce the target product . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(3-Phenylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified. Reagents such as halogens, alkyl halides, and acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted biphenyl compounds.
Scientific Research Applications
4-(3-Phenylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other organic compounds. It is also employed in the synthesis of dyes, fluorescent dyes, and heterocyclic compounds.
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and resins, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-Phenylphenyl)aniline involves its interaction with molecular targets and pathways within biological systems. As an aromatic amine, it can participate in various biochemical reactions, including enzyme-mediated processes. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or material science.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights (MW), and notable properties:

Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) reduce basicity of the aniline NH₂ group, while electron-donating groups (e.g., -OCH₃ in ) increase it. The biphenyl group in this compound offers a balance, enabling moderate reactivity in electrophilic substitutions.
- Steric Effects: Bulky substituents like phenoxy () or biphenyl hinder planarization, affecting crystallinity and solubility.
Physical and Chemical Properties
- Solubility : Morpholine-substituted anilines () exhibit higher water solubility due to the polar morpholine ring, whereas biphenyl analogs are likely lipid-soluble.
- Thermal Stability: Nitro-substituted derivatives () show higher decomposition temperatures (~200–300°C) compared to non-electron-withdrawing analogs.
- Acidity : The NH₂ group in this compound is less acidic (pKa ~4.6) than nitro-anilines (pKa ~1.0) due to the absence of strong electron-withdrawing groups.
Biological Activity
4-(3-Phenylphenyl)aniline, also known as B181726, is an organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name: this compound
- CAS Number: 30489-44-2
- Molecular Formula: C13H12N
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:
- Antitumor Effects: Compounds in the aniline class have been studied for their potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity: There is evidence suggesting that derivatives of phenylphenyl aniline can possess antibacterial and antifungal properties.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell growth in vitro. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Reduces inflammation markers in cell cultures. |
| Cytotoxicity | Shows selective toxicity towards cancer cells with minimal effects on normal cells. |
Case Studies and Research Findings
-
Antitumor Activity:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 25 µM against breast cancer cells, suggesting significant potential for further development as an anticancer agent. -
Antimicrobial Properties:
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent . -
Anti-inflammatory Effects:
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, which may contribute to its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the phenyl rings can enhance or diminish biological activity:
- Substituents at the para position have been shown to significantly affect both antitumor and antimicrobial activities.
- Electron-withdrawing groups tend to increase potency by enhancing lipophilicity, which is crucial for cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

